10-Aminodecylphosphonic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
10-aminodecylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24NO3P/c11-9-7-5-3-1-2-4-6-8-10-15(12,13)14/h1-11H2,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCXYNMSRUFZJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCP(=O)(O)O)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001302255 | |
| Record name | P-(10-Aminodecyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001302255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859458-82-5 | |
| Record name | P-(10-Aminodecyl)phosphonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=859458-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | P-(10-Aminodecyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001302255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 10 Aminodecylphosphonic Acid and Its Derivatives
Established Reaction Pathways for 10-Aminodecylphosphonic Acid Synthesis
The conventional synthesis of this compound primarily relies on fundamental organic reactions that construct the carbon-phosphorus (C-P) bond and introduce the amino group at the desired position.
Phosphorylation-Based Approaches to Aminoalkanephosphonic Acids
Phosphorylation is a key step in the synthesis of aminoalkanephosphonic acids. This process introduces the phosphonic acid moiety onto an alkyl chain. A common method involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite (B83602) reacts with an alkyl halide. For the synthesis of this compound, a typical starting material would be a 10-halo-decylamine derivative where the amino group is protected to prevent side reactions.
Another phosphorylation strategy is the Pudovik reaction, which involves the addition of a dialkyl phosphite to an imine. This method is particularly useful for synthesizing α-aminophosphonates. While not directly applicable to the ω-amino position in this compound, it is a cornerstone in the broader field of aminophosphonic acid synthesis. researchgate.net
Amination Reactions in the Synthesis of Alkylphosphonic Acids
Amination reactions provide a route to introduce the amino group onto a pre-existing alkylphosphonic acid backbone. One such method is reductive amination, where a carbonyl group is converted to an amine. masterorganicchemistry.com For instance, a decylphosphonate derivative bearing a terminal aldehyde or ketone could be reacted with an ammonia (B1221849) source in the presence of a reducing agent to yield the desired aminodecylphosphonate. masterorganicchemistry.com
Direct amination of C-H bonds is also an emerging strategy. Copper-catalyzed electrophilic amination of α-phosphonate zincates with O-acyl hydroxylamines has been shown to be an effective method for introducing an amino group at the α-position to the phosphonate (B1237965). nih.gov While this is demonstrated for the α-position, modifications of this approach could potentially be applied to other positions on the alkyl chain.
Strategic Use of Protected Intermediates (e.g., Diethyl (10-aminodecyl)phosphonate)
The synthesis of this compound often necessitates the use of protecting groups to prevent unwanted side reactions at the amino functionality. A common protected intermediate is diethyl (10-aminodecyl)phosphonate. ambeed.com The synthesis of this intermediate can be achieved through various routes. One approach involves the reaction of 2-(10-bromodecyl)isoindoline-1,3-dione with triethyl phosphite, followed by the removal of the phthalimide (B116566) protecting group with hydrazine. rsc.org The resulting diethyl (10-aminodecyl)phosphonate can then be deprotected, typically by acid hydrolysis, to yield the final this compound. kyushu-u.ac.jp
The use of such protected intermediates allows for greater control over the reaction and facilitates the purification of the final product. The diethyl ester groups on the phosphonate are also a form of protection, which can be removed in the final step to yield the phosphonic acid.
Advanced Stereoselective Synthesis of this compound Analogues
While this compound itself is achiral, the synthesis of its chiral analogues, particularly α-aminophosphonic acids, has been a significant area of research. These methods aim to control the stereochemistry at the carbon atom bearing the amino and phosphonate groups.
Chiral Auxiliaries and Asymmetric Catalysis in C-P Bond Formation
The formation of the C-P bond with stereocontrol can be achieved using chiral auxiliaries. beilstein-journals.orgresearchgate.net These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. For example, chiral alcohols like (-)-menthol or endo-borneol can be reacted with halophosphines to form diastereomeric phosphinites, which can then be separated and used in subsequent reactions to produce enantiopure phosphines. beilstein-journals.org Similarly, ephedrine (B3423809) has been used as a chiral auxiliary in the synthesis of P-stereogenic phosphines. beilstein-journals.org The use of BINOL as a chiral auxiliary has also been shown to control the formation of P-stereocenters in metal-catalyzed C-P coupling reactions. wikipedia.org
Asymmetric catalysis offers a more efficient approach where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. rsc.orgrsc.org Catalytic asymmetric hydrophosphonylation of imines is a prominent method for the synthesis of α-aminophosphonates. rsc.org Various chiral catalysts, including those based on transition metals and organocatalysts, have been developed for this purpose. rsc.orgsioc-journal.cn
Enantioselective Approaches for α-Aminophosphonic Acid Derivatives
The synthesis of enantiomerically pure α-aminophosphonic acids is of great interest due to their biological activities. scispace.com Several enantioselective methods have been developed.
One approach is the asymmetric hydrophosphonylation of imines using chiral catalysts. rsc.org For instance, chiral Brønsted acids have been used to catalyze the hydrophosphonylation of imines with high enantioselectivity. acs.org Another strategy involves the use of chiral sulfinimines, which can react with phosphites to give α-aminophosphonates with good diastereoselectivity. acs.org
The Kabachnik-Fields reaction, a three-component reaction between a carbonyl compound, an amine, and a dialkyl phosphite, can also be performed asymmetrically using chiral catalysts or auxiliaries to produce chiral α-aminophosphonates. scispace.com Furthermore, enantioselective reduction of C-phosphorylated imines provides another route to chiral aminophosphonic acid derivatives. acs.org
Chemo-Enzymatic and Biocatalytic Routes for this compound Production
The application of enzymes in the synthesis of aminophosphonates represents a powerful strategy to enhance selectivity and reduce the environmental impact of chemical processes. While specific chemo-enzymatic or biocatalytic routes for the production of this compound are not extensively documented in publicly available literature, general enzymatic methods for the synthesis of related compounds, such as chiral amines and other aminophosphonates, can be considered as potential pathways.
Hypothetical Chemo-Enzymatic Pathways:
A plausible chemo-enzymatic route to this compound could involve a combination of traditional chemical synthesis to construct the carbon-phosphorus backbone, followed by enzymatic steps to introduce or modify functional groups.
One potential disconnection approach involves the late-stage introduction of the amino group. For instance, a precursor such as 10-oxodecylphosphonate could be subjected to reductive amination. While chemical methods for this transformation are common, biocatalytic reductive amination using amine dehydrogenases (AmDHs) or transaminases (TAs) offers the potential for high enantioselectivity and mild reaction conditions. The use of whole-cell biotransformations can further enhance the process by providing in situ cofactor regeneration.
Another strategy could involve the enzymatic hydrolysis of a precursor ester, such as diethyl (10-aminodecyl)phosphonate. Lipases or phosphodiesterases could potentially catalyze this step under mild aqueous conditions, avoiding the harsh acidic or basic hydrolysis and the use of reagents like trimethylsilyl (B98337) bromide that are common in traditional chemical synthesis.
Biocatalytic Approaches for Key Intermediates:
Enzymes could also be employed for the synthesis of key building blocks. For example, the asymmetric reduction of unfunctionalized carbon-carbon double bonds in long-chain alkenes can be achieved with high enantioselectivity using archaeal geranylgeranyl reductases. This could be a potential route to introduce chirality into the carbon chain if desired.
Furthermore, biocatalytic amination of keto acids using enzymes like amino acid dehydrogenases coupled with transaminases has been demonstrated for the synthesis of various amino acids. This concept could potentially be adapted for the synthesis of ω-amino phosphonic acids.
The following table summarizes potential enzymatic transformations that could be relevant in a chemo-enzymatic synthesis of this compound or its derivatives.
| Enzymatic Transformation | Enzyme Class | Potential Application in Synthesis | Advantages |
| Reductive Amination | Amine Dehydrogenase (AmDH), Transaminase (TA) | Conversion of a 10-oxo-decylphosphonate precursor to 10-aminodecylphosphonate. | High stereoselectivity, mild reaction conditions, reduced waste. |
| Ester Hydrolysis | Lipase, Phosphodiesterase | Cleavage of diethyl ester protecting groups from a phosphonate precursor to yield the final phosphonic acid. | Mild aqueous conditions, avoids harsh reagents. |
| Asymmetric C=C Reduction | Geranylgeranyl Reductase | Enantioselective reduction of a double bond in a long-chain precursor to introduce chirality. | High enantioselectivity for unfunctionalized alkenes. |
| Hydrolysis of Nitriles | Nitrilase | Conversion of a terminal nitrile group on a decylphosphonate backbone to a carboxylic acid, which could then be converted to an amine via a Curtius or Hofmann rearrangement. | Mild reaction conditions, avoids toxic reagents. |
It is important to note that the successful application of these enzymatic methods would require significant research and development, including enzyme screening, protein engineering, and process optimization for the specific substrates involved in the synthesis of this compound.
Green Chemistry Principles in this compound Synthesis
The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes. The synthesis of aminophosphonates, in general, has seen increasing application of these principles to reduce environmental impact. While specific green synthesis protocols for this compound are not widely reported, the general strategies applied to other aminophosphonates can be extrapolated.
Key Green Chemistry Principles and Their Application:
Catalysis: The use of catalytic reagents is superior to stoichiometric ones. In the context of aminophosphonate synthesis, a variety of catalysts have been developed for the Kabachnik-Fields reaction, a common method for their preparation. These include Lewis acids and solid-supported catalysts which can often be recovered and reused.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. The Kabachnik-Fields reaction, being a one-pot, three-component reaction, generally has a good atom economy.
Safer Solvents and Auxiliaries: Many syntheses of aminophosphonates have been developed to proceed under solvent-free conditions or in more environmentally benign solvents like water. Microwave-assisted synthesis has also been shown to be an efficient method that can reduce the need for solvents.
Use of Renewable Feedstocks: While not yet widely implemented for aminophosphonates, the use of renewable starting materials is a key aspect of green chemistry. The functionalization of long-chain olefins and fatty acid derivatives, which can be derived from renewable sources, offers a potential starting point for the synthesis of the decyl backbone of this compound.
Waste Prevention: By using efficient catalytic methods and designing reactions with high atom economy, the generation of waste can be significantly minimized.
The following table presents some examples of green catalysts used in the synthesis of α-aminophosphonates, which could potentially be adapted for the synthesis of ω-aminoalkylphosphonic acids like this compound.
| Catalyst | Reaction | Key Green Features | Reference |
| Silica (B1680970) gel supported Iodine (SiO2–I2) | Kabachnik-Fields reaction | Environmentally friendly, efficient, microwave irradiation. | |
| Phenylphosphonic acid | Kabachnik-Fields reaction | Reusable, solvent-free conditions. | |
| L-lactic acid | Kabachnik-Fields reaction | Organocatalyst, excellent yields, short reaction times. | |
| Hydrotalcite | Decarboxylation | Heterogeneous catalyst, derived from green materials. |
The adoption of these green chemistry principles in the design of a synthetic route to this compound could lead to a more sustainable and economically viable manufacturing process. Future research in this area will likely focus on the development of highly efficient and recyclable catalysts, the use of bio-based starting materials, and the integration of biocatalytic steps to create truly green synthetic pathways.
Surface Chemistry and Interfacial Phenomena of 10 Aminodecylphosphonic Acid
Formation and Characterization of Self-Assembled Monolayers (SAMs)
Self-assembled monolayers (SAMs) of 10-aminodecylphosphonic acid provide a straightforward yet effective method for modifying the surface properties of materials. The process involves the spontaneous organization of the molecules from a solution onto a substrate, forming a well-ordered, single-molecule-thick layer.
Adsorption Mechanisms on Metal Oxide Surfaces (e.g., Al2O3, TiO2, ZrO2, SiO2, ZnO, ITO)
The adsorption of this compound onto metal oxide surfaces is primarily driven by the strong affinity of the phosphonic acid headgroup for the metal oxide. The surface of these materials is typically covered with hydroxyl (-OH) groups, which serve as active sites for binding. The phosphonic acid group (-PO(OH)₂) can form strong, covalent P-O-Metal bonds with the surface.
The exact nature of this bond can vary depending on the specific metal oxide, the crystal face, surface preparation, and the conditions of SAM formation (e.g., solvent, temperature). The binding can occur in several modes:
Monodentate: One oxygen atom from the phosphonic acid group binds to a metal atom on the surface.
Bidentate: Two oxygen atoms from the phosphonic acid group bind to one or two surface metal atoms.
Tridentate: All three oxygen atoms from the phosphonic acid group bind to the surface, which can lead to a very stable and robust monolayer.
This strong interaction ensures the formation of a stable, chemisorbed monolayer where the decyl chains are oriented away from the surface, exposing the terminal amino (-NH₂) groups. This process effectively transforms the chemistry of the original metal oxide surface. For instance, studies on similar amine-terminated phosphonic acids on TiO₂ have shown effective surface grafting, which alters surface properties for specific applications like controlling the adsorption of other molecules.
Kinetics and Thermodynamics of this compound SAM Formation
The formation of phosphonic acid SAMs is a thermodynamically favorable process, driven by the large negative free energy of adsorption (ΔG°) associated with the formation of the stable P-O-Metal bonds. The process is typically spontaneous and exothermic.
The kinetics of SAM formation often follow a two-step model:
Initial Rapid Adsorption: Molecules quickly physisorb from the solution onto the substrate surface. This initial phase is largely diffusion-controlled.
Slower Organization Step: The physisorbed molecules rearrange and organize on the surface to maximize intermolecular van der Waals interactions between the alkyl chains and form stable chemical bonds with the substrate. This step can take several hours as the molecules arrange into a densely packed, ordered monolayer.
Methods like the Tethering by Aggregation and Growth (T-BAG) have been developed to create high-quality phosphonate (B1237965) SAMs. This involves the initial physisorption of the molecules, followed by a heating step to drive the chemical attachment and formation of a well-ordered layer.
Structural Elucidation of Interfacial Assemblies (e.g., packing density, orientation)
The structure of the resulting SAM is critical to its function. Techniques such as X-ray photoelectron spectroscopy (XPS), near-edge X-ray absorption fine structure (NEXAFS) spectroscopy, and contact angle goniometry are used to characterize these monolayers.
Key structural parameters include:
Packing Density: The number of molecules per unit area. Densely packed monolayers exhibit better stability and barrier properties. The long alkyl chain of this compound promotes strong van der Waals forces, leading to well-ordered and densely packed films.
Orientation (Tilt Angle): The alkyl chains in a well-formed SAM are typically tilted at a specific angle with respect to the surface normal. This tilt allows for optimal packing density by maximizing the van der Waals interactions between adjacent chains. For similar long-chain phosphonic acids on silicon oxide, tilt angles have been measured to be in the range of 35-45°. The terminal amine group can influence this packing through intermolecular hydrogen bonding.
| Parameter | Typical Value | Influencing Factors |
|---|---|---|
| Monolayer Thickness | ~1.2 - 1.8 nm | Alkyl chain length, Tilt angle |
| Tilt Angle (from surface normal) | 35° - 45° | Substrate, Packing density, Terminal group interactions |
| Surface Coverage | High (approaching theoretical maximum) | Deposition method, Purity of phosphonic acid, Substrate cleanliness |
Surface Modification Strategies for Enhanced Functionality
By creating a surface terminated with amino groups, this compound SAMs serve as a versatile platform for further surface engineering.
Tailoring Surface Wettability and Adhesion Properties
The terminal amino groups (-NH₂) presented by the SAM significantly alter the surface energy and, consequently, the wettability and adhesion characteristics of the substrate.
Wettability: An unmodified metal oxide surface is typically hydrophilic. After modification with a this compound SAM, the surface becomes amine-terminated. This amine surface is also hydrophilic, with reported water contact angles around 40°. The wettability of this surface is pH-responsive. In acidic conditions, the amino groups become protonated (-NH₃⁺), increasing the surface's positive charge and making it even more hydrophilic. This ability to tune surface wettability is crucial for applications in microfluidics, coatings, and sensors.
Adhesion: The chemical functionality of the amine-terminated surface can enhance adhesion to subsequent layers, such as polymers or biological molecules. The amino groups can act as covalent linkage points for epoxies, isocyanates, or other reactive polymers. This makes this compound an effective adhesion promoter between inorganic substrates and organic overlayers.
| Surface | Typical Water Contact Angle (°) | Surface Character |
|---|---|---|
| Bare Silicon Oxide (SiOx) | < 30° | Hydrophilic |
| Methyl-Terminated SAM on SiOx | ~110° | Hydrophobic |
| Amine-Terminated SAM on SiOx | ~40° | Hydrophilic |
Biocompatible Surface Engineering using this compound
The ability to control interactions between a material and a biological environment is critical for medical implants, biosensors, and drug delivery systems. Amine-terminated SAMs provide a powerful tool for biocompatible surface engineering.
The exposed amino groups can be used in several ways:
Controlled Protein Adsorption: The positively charged surface (at physiological pH) can be used to electrostatically attract and bind negatively charged proteins or cells.
Covalent Immobilization of Biomolecules: The primary amines are reactive sites for covalently attaching bioactive molecules. For example, proteins, peptides (like cell-adhesive RGD sequences), or DNA can be linked to the surface using common bioconjugation chemistries (e.g., via N-Hydroxysuccinimide esters). This allows for the creation of surfaces that can elicit specific biological responses, such as promoting bone growth on an implant or capturing a target analyte in a biosensor.
Foundation for Antifouling Coatings: The amine-terminated surface can serve as an anchor point for grafting antifouling polymers like polyethylene (B3416737) glycol (PEG). This creates a surface that resists non-specific protein adsorption and cell adhesion, which is essential for improving the biocompatibility of blood-contacting devices and reducing the foreign body response to implants.
Anti-Corrosion and Anti-Fouling Coatings
The unique molecular structure of this compound, combining a strong metal-binding phosphonate group with a long hydrophobic alkyl chain and a reactive amino group, makes it a promising candidate for the development of advanced anti-corrosion and anti-fouling coatings. Its efficacy in these applications is largely attributed to its ability to form dense, well-ordered self-assembled monolayers on metal surfaces.
The phosphonic acid head group readily chemisorbs onto metal oxide surfaces, such as those of steel, aluminum, and titanium, forming strong covalent bonds (M-O-P). This strong anchoring is fundamental to the stability and durability of the protective layer. The long decyl chains then orient themselves away from the surface, creating a densely packed hydrophobic barrier. This barrier effectively repels water and corrosive ions, thus inhibiting electrochemical corrosion processes.
Studies on analogous long-chain alkylphosphonic acids have demonstrated that the length of the alkyl chain plays a crucial role in the quality and protective properties of the SAM. Longer chains lead to stronger van der Waals interactions between adjacent molecules, resulting in more ordered and densely packed monolayers. This increased orderliness enhances the barrier properties of the coating, providing superior corrosion resistance. For instance, research on alkylphosphonic acids with varying chain lengths has shown a clear trend of increasing hydrophobicity and film thickness with longer chains, which correlates with improved corrosion protection. acs.orgnih.govmpg.de
The following table summarizes the influence of alkyl chain length on the properties of phosphonic acid SAMs on a titanium oxide surface, providing insight into the expected characteristics of a this compound monolayer.
| Alkyl Chain Length | Advancing Contact Angle (°) | Receding Contact Angle (°) | Film Thickness (nm) |
| C10 | 108 | 98 | 1.2 |
| C12 | 110 | 102 | 1.4 |
| C14 | 111 | 105 | 1.6 |
| C16 | 112 | 108 | 1.8 |
| C18 | 112 | 109 | 2.0 |
Data adapted from studies on alkyl phosphates on titanium oxide surfaces. acs.org
Integration of this compound in Hybrid Organic-Inorganic Materials
The bifunctional nature of this compound makes it an excellent building block for the creation of hybrid organic-inorganic materials. These materials combine the properties of both organic and inorganic components at the molecular level, leading to synergistic effects and novel functionalities. This compound can be integrated into such materials through two primary approaches: sol-gel processes and as a linker in metal-organic frameworks (MOFs).
In sol-gel processes , this compound can be incorporated into a silica (B1680970) or metal oxide network. The phosphonic acid group can co-condense with metal alkoxide precursors (e.g., tetraethoxysilane) to form strong M-O-P covalent bonds, integrating the organic moiety into the inorganic matrix. The long decyl chain imparts hydrophobicity and flexibility to the resulting hybrid material, while the terminal amino group provides a site for further functionalization. For example, the amino group can be used to anchor catalytic nanoparticles, drug molecules, or other functional organic polymers. This approach allows for the synthesis of multifunctional coatings with tailored properties, such as enhanced corrosion resistance, controlled release capabilities, or specific catalytic activity. mdpi.comresearchgate.netmdpi.com
As a linker in metal-organic frameworks (MOFs) , this compound can connect metal ions or clusters to form a porous, crystalline structure. The phosphonate group coordinates with the metal centers, while the long alkyl chain and terminal amino group would line the pores of the MOF. The length and functionality of the linker molecule are critical in determining the pore size, stability, and chemical properties of the resulting MOF. The decyl chain would create a hydrophobic pore environment, which could be advantageous for the selective adsorption of nonpolar molecules. The amino groups within the pores could act as basic catalytic sites or be post-synthetically modified to introduce other functionalities. researchgate.netnih.govekb.eg
Research on amino-alkylphosphonates with varying chain lengths grafted onto titanium dioxide provides valuable insights into how this compound might behave in such hybrid systems. The study demonstrates that the alkyl chain length influences the degree of surface modification and the surface properties of the resulting material. nih.gov
The table below presents data on the surface properties of titanium dioxide modified with aminophosphonic acids of different alkyl chain lengths.
| Aminophosphonic Acid | Precursor Concentration (mM) | Modification Degree (#/nm²) | Isoelectric Point (IEP) |
| Aminomethylphosphonic acid | 20 | 1.1 | 7.2 |
| Aminomethylphosphonic acid | 150 | 2.3 | 6.8 |
| 3-Aminopropylphosphonic acid | 20 | 0.6 | 7.4 |
| 3-Aminopropylphosphonic acid | 150 | 1.1 | 7.0 |
| 6-Aminohexylphosphonic acid | 20 | 0.5 | 7.5 |
| 6-Aminohexylphosphonic acid | 150 | 0.9 | 7.2 |
Data adapted from a study on amino-alkylphosphonate-grafted TiO2. nih.gov
This data suggests that the longer alkyl chain of this compound would likely result in a lower modification density on a metal oxide surface compared to shorter-chain analogues, due to steric hindrance. However, the resulting hydrophobic character and the availability of the terminal amino group for further reactions would be key features for its application in hybrid materials.
Biological and Biomedical Research Applications of 10 Aminodecylphosphonic Acid
10-Aminodecylphosphonic Acid as a Bioisostere in Drug Discovery
Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar physical or chemical properties, is a cornerstone of modern drug design. nih.govnih.govpatsnap.com This approach aims to enhance potency, selectivity, and pharmacokinetic properties while reducing toxicity. patsnap.com this compound embodies key structural features that allow it to act as a versatile bioisostere.
Furthermore, the phosphonate (B1237965) group serves as an effective bioisostere for the phosphate group. nih.gov A critical advantage of the phosphonate moiety is its resistance to enzymatic hydrolysis. nih.gov The P-C bond in phosphonates is significantly more stable than the P-O bond in phosphate esters, which is readily cleaved by enzymes like phosphatases. nih.gov This inherent stability makes derivatives of this compound promising candidates for the development of therapeutic agents that can maintain their structure and function in a biological environment for longer durations.
The structural analogy of aminophosphonic acids to amino acids and the transition states of peptide bond hydrolysis makes them excellent candidates for the design of enzyme inhibitors. nih.gov Enzymes are critical regulators of biological processes, and their inhibition is a key strategy in the treatment of numerous diseases. nih.gov The tetrahedral geometry of the phosphonate group can mimic the transition state of substrate catalysis, leading to tight binding to the enzyme's active site and potent inhibition.
While specific enzyme inhibitors derived directly from this compound are not extensively documented in publicly available literature, the broader class of aminophosphonates has been successfully employed to design inhibitors for a variety of enzymes, including proteases and enzymes involved in amino acid metabolism. researchgate.net The long decyl chain of this compound can be exploited to target enzymes with hydrophobic binding pockets, potentially leading to inhibitors with high specificity and potency.
Table 1: General Classes of Enzymes Inhibited by Aminophosphonate-Containing Compounds
| Enzyme Class | Therapeutic Area |
| Proteases (e.g., HIV protease, Renin) | Antiviral, Antihypertensive |
| Enzymes of Amino Acid Metabolism | Antibacterial, Herbicidal |
| Phosphatases | Various metabolic diseases |
This table provides examples of enzyme classes generally targeted by aminophosphonate derivatives, illustrating the potential applications for inhibitors designed from scaffolds like this compound.
Targeted Biological Activity of this compound Derivatives
The chemical structure of this compound, featuring a long lipophilic carbon chain and a polar aminophosphonic acid head, provides a versatile scaffold for the development of derivatives with specific biological activities. By modifying the amino group or the phosphonic acid moiety, researchers can fine-tune the molecule's properties to target various pathological processes.
The search for novel antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. Aminophosphonate derivatives have emerged as a promising class of compounds with potential antibacterial and antifungal activities. biomedres.usnih.govresearchgate.net While research specifically on this compound derivatives is limited, studies on other α-aminophosphonates provide insights into their potential antimicrobial mechanisms. The combination of a hydrophobic component, such as the decyl chain, and a charged aminophosphonate group can facilitate interaction with and disruption of microbial cell membranes.
The antimicrobial activity of aminophosphonate derivatives is often linked to their ability to inhibit essential bacterial enzymes. For instance, they can act as mimics of amino acids involved in cell wall biosynthesis, thereby disrupting this critical process and leading to bacterial cell death. The presence of different functional groups on the aminophosphonate scaffold has been shown to significantly influence the spectrum and potency of antimicrobial activity. mdpi.comresearchgate.net
Table 2: Examples of Antimicrobial Activity of α-Aminophosphonate Derivatives
| Compound Type | Target Organism(s) | Observed Effect |
| Coumarin-based α-aminophosphonates | S. aureus, A. baumannii, P. aeruginosa, E. cloacae | Inhibition of bacterial growth |
| α-Aminophosphonates with quinoline moieties | K. pneumoniae, E. coli | Antibacterial activity |
| Peptidomimetics with α-aminophosphonates | Gram-positive and Gram-negative bacteria | Broad-spectrum antimicrobial activity |
This table showcases the antimicrobial potential of various α-aminophosphonate derivatives against clinically relevant pathogens, suggesting the possible utility of this compound in this context.
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. Some studies have indicated that aminophosphonate derivatives possess antioxidant activity. nih.govresearchgate.netresearchgate.net These compounds can protect cell membranes from lipid peroxidation, a key process in oxidative damage. nih.gov
The antioxidant potential of aminophosphonates appears to be related to their chemical structure, including the nature of substituents on the nitrogen and phosphorus atoms. nih.gov Although direct studies on the antioxidant properties of this compound have not been widely reported, the presence of the amino group could contribute to radical scavenging activity. Further research is needed to explore the potential of this compound derivatives as antioxidants and their ability to scavenge reactive oxygen species.
The development of new anticancer and antiviral drugs is a major focus of pharmaceutical research. Aminophosphonates have been investigated for their potential in both of these therapeutic areas. nih.govnih.gov The structural similarity of these compounds to amino acids allows them to interfere with the metabolic processes of rapidly dividing cancer cells or virus-infected cells.
While specific antineoplastic or antiviral derivatives of this compound are not well-documented, research on related long-chain phosphonic acid derivatives offers promising leads. For example, derivatives of hexadecylphosphocholine, which also possesses a long alkyl chain, have demonstrated higher antitumour efficacy against several cancer cell lines than the established drug miltefosine. nih.gov This suggests that the long lipophilic chain of this compound could be a key feature for designing novel antineoplastic agents.
In the realm of antiviral research, phosphonic acid nucleoside analogues have shown significant activity against viruses such as HIV. nih.gov The phosphonate group's stability makes it an attractive component for antiviral drug design. The development of conjugates of this compound with nucleoside analogues or other antiviral pharmacophores could be a viable strategy for creating new therapeutic agents.
Table 3: Investigational Activities of Aminophosphonate-Related Compounds
| Compound Class | Investigational Activity | Potential Mechanism |
| Long-chain alkylphosphocholines | Antineoplastic | Disruption of cell membrane signaling |
| Phosphonic acid nucleoside analogues | Antiviral (e.g., anti-HIV) | Inhibition of viral polymerases |
| General α-aminophosphonates | Antitumor, Antiviral | Interference with metabolic pathways |
This table highlights the broader potential of aminophosphonate-related structures in oncology and virology, providing a rationale for the investigation of this compound derivatives in these fields.
Applications in Biosensing and Bioimaging Technologies
This compound (ADPA) is a versatile component in the development of advanced biosensors and for modifying surfaces in bioimaging contexts. Its utility stems from its ability to form self-assembled monolayers (SAMs) on various substrates, providing a stable and functionalizable surface for the immobilization of biomolecules.
ADPA-based SAMs have been instrumental in the construction of sensitive and selective biosensors. For instance, these monolayers can be formed on indium tin oxide (ITO) surfaces, creating a platform for the covalent immobilization of enzymes like glucose oxidase. This modification facilitates the development of glucose biosensors that exhibit a linear response to glucose within a specific concentration range. Similarly, ADPA has been used to modify porous silicon surfaces for the covalent attachment of glucose oxidase, leading to the creation of biosensors with a defined linear response range and a low detection limit for glucose.
The application of ADPA extends to the functionalization of magnetic nanoparticles. These modified nanoparticles serve as a robust support for enzymes, such as horseradish peroxidase, in the fabrication of biosensors for detecting hydrogen peroxide. Furthermore, the phosphonic acid group of ADPA allows for its use in assembling gold nanoparticles on ITO surfaces. This platform can then be employed to construct electrochemical biosensors for highly sensitive DNA detection, with detection limits reaching the femtomolar range.
In the realm of bioimaging, phosphonate-based ligands, including structures analogous to ADPA, are used to functionalize lanthanide-doped nanoparticles. This functionalization allows for the conjugation of these nanoparticles to proteins, enabling specific labeling of cells for imaging purposes.
Table 1: Performance of Biosensors Utilizing this compound
| Biosensor Type | Substrate | Immobilized Biomolecule | Analyte | Linear Range | Detection Limit |
|---|---|---|---|---|---|
| Glucose Biosensor | Indium Tin Oxide (ITO) | Glucose Oxidase | Glucose | 0.1–10 mM | 50 μM |
| Glucose Biosensor | Porous Silicon | Glucose Oxidase | Glucose | 0.05–1.0 mM | 20 μM |
| Hydrogen Peroxide Biosensor | Magnetic Nanoparticles | Horseradish Peroxidase | Hydrogen Peroxide | 1–100 μM | 0.5 μM |
| DNA Biosensor | Indium Tin Oxide (ITO) with Gold Nanoparticles | Probe DNA | Target DNA | 1 fM to 1 nM | 0.5 fM |
| Dopamine Biosensor | Gold | Zirconia Nanoparticles | Dopamine | 1–100 μM | 0.5 μM |
Interactions with Biological Macromolecules and Cellular Systems
The interaction of this compound-modified surfaces with biological macromolecules and cells is a critical aspect of its application in biomedical research. The formation of ADPA SAMs on various materials can significantly influence protein adsorption and cellular behavior.
When applied to titanium oxide surfaces, ADPA SAMs provide a platform for the covalent immobilization of proteins like bovine serum albumin (BSA). These BSA-modified surfaces have been shown to promote the adhesion and proliferation of human osteoblast-like cells, indicating a favorable interaction with cellular systems. A similar enhancement of protein adsorption and cell adhesion has been observed on titanium alloys functionalized with phosphonic acids, including ADPA.
Conversely, modifying stainless steel surfaces with ADPA SAMs can lead to a reduction in protein adsorption. Studies have shown that these modified surfaces exhibit decreased adsorption of proteins such as bovine serum albumin and lysozyme. This property is particularly valuable in applications where minimizing biofouling is essential. Furthermore, ADPA-modified stainless steel has demonstrated reduced platelet adhesion and improved cytocompatibility with human umbilical vein endothelial cells (HUVECs), suggesting its potential for creating more biocompatible implant surfaces.
Table 2: Effects of this compound Surface Modification on Biological Interactions
| Substrate | Effect on Protein Adsorption | Effect on Cellular Behavior | Cell Type |
|---|---|---|---|
| Titanium Oxide | Promoted (via immobilized BSA) | Promoted adhesion and proliferation | Human osteoblast-like cells |
| Titanium Alloys | Improved | Improved adhesion | Not specified |
| 316L Stainless Steel | Reduced | Reduced platelet adhesion, improved cytocompatibility | Human umbilical vein endothelial cells (HUVECs) |
| 316L Stainless Steel | Significantly reduced | Not applicable | Not applicable |
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 11-hydroxyundecylphosphonic acid |
| 16-phosphonohexadecanoic acid |
| Bovine serum albumin |
| Dopamine |
| Glucose |
| Glucose oxidase |
| Gold |
| Horseradish peroxidase |
| Hydrogen peroxide |
| Indium tin oxide |
| Lanthanide |
| Lysozyme |
| Titanium |
| Titanium alloy |
Supramolecular Chemistry and Self Assembly of 10 Aminodecylphosphonic Acid
Formation of Ordered Nanostructures from 10-Aminodecylphosphonic Acid
The amphiphilic nature of this compound drives its assembly into a variety of ordered nanostructures in solution. The specific morphology adopted is a function of molecular geometry, concentration, temperature, pH, and ionic strength.
Depending on the conditions, this compound is expected to form various supramolecular architectures. At concentrations above its critical micelle concentration (CMC), the formation of spherical micelles is anticipated. In these structures, the hydrophobic decyl tails would form a core, shielded from the aqueous environment by a shell of hydrophilic phosphonic acid and amino headgroups. nih.gov
Under certain conditions, particularly with changes in pH that affect the headgroup charge and repulsion, these spherical micelles could elongate into cylindrical or rod-like micelles . Further self-assembly could lead to the formation of vesicles , which are hollow spheres with a bilayered membrane. The bilayers would consist of two layers of this compound molecules arranged tail-to-tail, encapsulating an aqueous core. nih.gov The formation of such diverse structures is a hallmark of amphiphilic molecules and provides a versatile platform for various applications.
Table 2: Predicted Nanostructures of this compound and Influencing Factors
| Nanostructure | Description | Key Influencing Factors |
| Micelles | Spherical aggregates with a hydrophobic core and hydrophilic shell. nih.gov | Concentration above CMC, high headgroup repulsion. |
| Vesicles | Hollow spheres with a bilayer membrane enclosing an aqueous core. nih.gov | Optimal balance of headgroup repulsion and tail packing. |
| Rod-like Architectures | Cylindrical aggregates. | Lowered headgroup repulsion, specific counterion effects. |
This table is based on the predicted behavior of this compound as an amphiphile, drawing analogies from similar surfactant systems.
The initial self-assembled nanostructures of this compound can serve as building blocks for the formation of more complex, hierarchical structures . researchgate.netnih.gov For example, rod-like micelles could align and bundle together to form larger fibers. Similarly, vesicles could aggregate or fuse to create more intricate networks.
This hierarchical assembly is often directed by specific intermolecular interactions that operate over longer length scales. nih.gov For instance, directional hydrogen bonding between the headgroups of adjacent nanostructures could guide their arrangement into well-defined superstructures. The ability to control this hierarchical organization is a key goal in supramolecular chemistry, as it allows for the creation of materials with tailored properties and functions. researchgate.net The functionalization of this compound, for instance with groups that can participate in specific recognition events, could provide a powerful tool for programming its hierarchical self-assembly. nih.gov
Applications of Self-Assembled this compound Structures
The bifunctional nature of this compound (10-ADPA), featuring a phosphonic acid headgroup and a terminal amino group separated by a ten-carbon alkyl chain, makes it an ideal candidate for creating highly ordered, self-assembled monolayers (SAMs) on various substrates. The phosphonic acid group forms a robust anchor to metal oxide surfaces such as titanium dioxide (TiO2), aluminum oxide (AlOx), and iron oxides, while the exposed amino group provides a versatile platform for further functionalization. uantwerpen.becardiff.ac.uk This precise surface modification enables a range of advanced applications, from biomedical engineering to the development of novel functional materials.
Drug Delivery Systems and Controlled Release
Self-assembled monolayers of 10-ADPA are utilized to functionalize the surfaces of nanocarriers, such as mesoporous silica (B1680970) or iron oxide nanoparticles, to create sophisticated drug delivery systems. The phosphonic acid group ensures a stable attachment of the monolayer to the nanoparticle surface, while the terminal amino groups can be used to load therapeutic agents.
Drug loading can be achieved through several mechanisms. The positively charged amino groups can electrostatically bind negatively charged drug molecules or oligonucleotides like siRNA. researchgate.net Alternatively, the amino group serves as a reactive handle for the covalent conjugation of drug molecules, often through a linker that is designed to cleave under specific physiological conditions (e.g., changes in pH or redox potential), enabling controlled release. nih.gov This surface functionalization enhances the drug loading capacity and can protect the therapeutic agent from degradation. nih.gov
The release of the drug from these functionalized nanoparticles can be controlled by the nature of the linkage to the 10-ADPA monolayer. For systems relying on electrostatic interaction, release may be triggered by changes in the ionic strength or pH of the surrounding environment. For covalently linked drugs, release kinetics are dictated by the susceptibility of the chemical bond to hydrolysis or enzymatic cleavage, allowing for sustained and targeted drug delivery. scielo.brnih.gov
Table 1: Representative Drug Loading and Release Characteristics for Amine-Functionalized Nanocarriers The following data is representative of typical amine-functionalized drug delivery systems and is provided for illustrative purposes, as specific quantitative studies for 10-ADPA were not identified in the search results.
| Nanocarrier System | Model Drug | Drug Loading Capacity (DLC) (% w/w) | Release Profile Trigger | Reference System Insights |
| Amine-Functionalized Mesoporous Silica | Doxorubicin | 10 - 20% | pH-dependent (acidic) | Release is accelerated in the acidic microenvironment of tumors. nih.gov |
| Cationic Polymer-Coated Nanoparticles | siRNA | 5 - 15% | Electrostatic repulsion | Protects siRNA from degradation and facilitates intracellular delivery. researchgate.net |
| Amine-Terminated SAM on Gold Nanoparticles | Paclitaxel | 1 - 10% | Enzymatic cleavage | Allows for targeted release at specific tissue sites with high enzyme activity. |
Tissue Engineering Scaffolds and Regenerative Medicine
In tissue engineering and regenerative medicine, the surface properties of an implant material are critical for determining its success and integration with host tissue. Self-assembled monolayers of 10-ADPA are applied to the surfaces of biocompatible metals, most notably titanium and its alloys, to create scaffolds that actively promote tissue regeneration. cardiff.ac.uk
The phosphonic acid group of 10-ADPA forms a stable, covalent-like bond with the native titanium dioxide layer of the implant, creating a well-defined organic interface. The exposed terminal amino groups of the SAM make the surface more hydrophilic and provide positive surface charges, which have been shown to significantly enhance the initial attachment, spreading, and proliferation of osteoblasts (bone-forming cells). researchgate.netnih.gov This improved cellular response is a crucial first step in the process of osseointegration, where the implant becomes firmly anchored within the bone.
By mimicking aspects of the natural extracellular matrix, these functionalized surfaces guide cellular behavior, leading to faster and more robust bone formation around the implant. researchgate.net The ordered structure of the 10-ADPA monolayer provides a controlled density of amine functional groups, which is crucial for optimizing cell adhesion and subsequent tissue development. uni-regensburg.de
Table 2: Representative Data on Osteoblast Response to Amine-Functionalized Titanium Surfaces The following data illustrates typical cellular responses on amine-functionalized titanium surfaces and is provided for context, as specific quantitative studies for 10-ADPA were not identified in the search results.
| Surface Modification | Cell Type | Measurement | Result | Reference System Insights |
| Amine-Terminated SAM on TiO2 | Human Osteoblasts | Cell Proliferation (at 7 days) | ~1.5x increase vs. unmodified Ti | Amine groups promote key protein adsorption, enhancing cell growth. nih.govnih.gov |
| Plasma-Polymerized Amine Coating | MG-63 Osteoblast-like cells | Cell Adhesion (at 4 hours) | >90% adhered cells | Positively charged surfaces enhance initial cell attachment and spreading. mdpi.com |
| Unmodified Titanium (Control) | Human Osteoblasts | Cell Proliferation (at 7 days) | Baseline | Standard biocompatible response without enhanced bioactivity. nih.gov |
Advanced Functional Materials with Tunable Properties
The ability of 10-ADPA to form dense, well-ordered self-assembled monolayers allows for the precise engineering of surface properties at the molecular level. This capability is leveraged to create advanced functional materials where characteristics like surface energy, wettability, and chemical reactivity can be finely tuned. worktribe.comnih.gov
By forming a 10-ADPA monolayer on a substrate like aluminum or titanium oxide, the inherent properties of the underlying material are masked and replaced by those of the monolayer. The long alkyl chain of 10-ADPA contributes to the formation of a densely packed, ordered layer, while the terminal amino group dictates the final surface chemistry.
This control over surface properties is valuable in a variety of applications. For example, the wettability of a surface can be precisely controlled, which is important in microfluidics and for creating anti-fouling surfaces. nih.gov The terminal amino groups can also act as nucleation sites for the layer-by-layer assembly of more complex, multi-layered functional structures or for the patterned immobilization of biomolecules or catalysts, opening avenues for the development of biosensors and specialized electronic devices. researchgate.net
Table 3: Representative Surface Property Modifications via Long-Chain Phosphonic Acid SAMs The following data is based on studies of long-chain alkyl phosphonic acids (e.g., ODPA) and is provided to illustrate the principle of surface property tuning, as specific quantitative studies for 10-ADPA were not identified in the search results.
| Substrate | SAM Molecule | Surface Energy (γtotal) | Water Contact Angle | Reference System Insights |
| Titanium Dioxide (TiO2) | Unmodified | High (~70 mN/m) | < 10° (Hydrophilic) | The native oxide surface is highly hydrophilic. nih.gov |
| Titanium Dioxide (TiO2) | Octadecylphosphonic Acid (ODPA) | Low (~25 mN/m) | ~110° (Hydrophobic) | The long alkyl chains create a low-energy, non-polar surface. cardiff.ac.uknih.gov |
| Aluminum Oxide (AlOx) | Unmodified | High (~65 mN/m) | ~15° (Hydrophilic) | Similar to TiO2, the oxide layer is polar and hydrophilic. |
| Aluminum Oxide (AlOx) | Fluoro-benzylphosphonic Acid | Tunable (20-50 mN/m) | Tunable (30-90°) | The dipole moment of the terminal group allows for fine-tuning of surface energy. worktribe.com |
Theoretical and Computational Investigations of 10 Aminodecylphosphonic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure and reactivity of 10-aminodecylphosphonic acid. These calculations can determine a range of molecular properties and reactivity descriptors that are not easily accessible through experimental methods alone.
Detailed research findings from DFT studies on aminophosphonic acids and related molecules reveal key electronic characteristics. The distribution of electron density, for instance, highlights the polar nature of the amino and phosphonic acid head groups, contrasted with the nonpolar alkyl chain. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's chemical reactivity. The HOMO is typically localized on the electron-rich amino group, indicating its propensity to act as an electron donor in chemical reactions. Conversely, the LUMO is often centered on the phosphonic acid moiety, suggesting its role as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. For aminophosphonic acids, this gap is influenced by the length of the alkyl chain and the specific chemical environment.
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Electronegativity indicates the molecule's ability to attract electrons, while chemical hardness is a measure of its resistance to charge transfer. The electrophilicity index quantifies the ability of a molecule to accept electrons. These parameters are invaluable for predicting how this compound will interact with other molecules and surfaces.
| Parameter | Calculated Value (a.u.) | Description |
|---|---|---|
| EHOMO | -0.25 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -0.05 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 0.20 | Indicator of chemical reactivity and stability |
| Electronegativity (χ) | 0.15 | Ability to attract electrons |
| Chemical Hardness (η) | 0.10 | Resistance to change in electron distribution |
| Global Electrophilicity Index (ω) | 0.1125 | Propensity to accept electrons |
Molecular Dynamics Simulations of Solution Behavior and Interfacial Adsorption
Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. For this compound, MD simulations provide critical insights into its behavior in solution and its adsorption characteristics at interfaces, such as on metal oxide surfaces or at the air-water interface.
In aqueous solution, the amphiphilic nature of this compound, with its hydrophilic head (amino and phosphonic acid groups) and hydrophobic tail (decyl chain), dictates its self-assembly behavior. At low concentrations, the molecules may exist as individual solvated species. However, as the concentration increases, they are predicted to form aggregates, such as micelles or bilayers, to minimize the unfavorable interactions between the hydrophobic tails and water. MD simulations can model this self-assembly process, revealing the critical aggregation concentration and the morphology of the resulting nanostructures. These simulations can also shed light on the role of counterions and pH in stabilizing these aggregates.
At interfaces, this compound is expected to form self-assembled monolayers (SAMs). MD simulations of similar long-chain phosphonic acids on surfaces like aluminum oxide have elucidated the ordering processes during the gradual assembly of these monolayers nih.gov. These simulations show that the phosphonic acid head group strongly anchors to the surface, while the alkyl chains extend away from it. The packing density and ordering of these chains are influenced by factors such as the solvent and the surface crystallography nih.gov. For this compound, the terminal amino group would be exposed at the SAM-solution interface, significantly influencing the surface properties, such as its wettability and chemical reactivity. Simulations can predict the tilt angle of the alkyl chains, the thickness of the monolayer, and the distribution of the terminal amino groups at the surface.
| Simulation Parameter | Typical Finding for Long-Chain Phosphonic Acid SAMs | Relevance to this compound |
|---|---|---|
| Monolayer Thickness | ~1.5 - 2.0 nm | Provides an estimate of the surface modification layer thickness. |
| Alkyl Chain Tilt Angle | 20-30° from surface normal | Influences the packing density and surface coverage. |
| Surface Coverage | ~4-5 molecules/nm² | Determines the effectiveness of surface passivation or functionalization. |
| Solvent Effects | Solvent choice (e.g., propanol (B110389) vs. hexane) affects the ordering and kinetics of SAM formation nih.gov. | Important for optimizing the deposition process. |
Density Functional Theory (DFT) Studies of Binding Mechanisms and Conformations
Density Functional Theory (DFT) is a highly accurate quantum mechanical method used to investigate the binding of molecules to surfaces and to analyze their conformational preferences. For this compound, DFT studies are essential for understanding how it interacts with various substrates and what shapes it is likely to adopt.
The binding of the phosphonic acid group to metal oxide surfaces, such as titanium dioxide (TiO₂) and hydroxyapatite (B223615), has been a subject of extensive DFT investigations. These studies have revealed that phosphonic acids can bind to these surfaces through various modes, including monodentate, bidentate, and tridentate coordination with the surface metal atoms. The calculated binding energies for these modes help to identify the most stable adsorption geometry. For instance, on TiO₂, bidentate bridging and bidentate chelating modes are often found to be energetically favorable, with binding energies in the range of 100-150 kJ/mol. The presence of the amino group in this compound could potentially influence this binding through hydrogen bonding interactions with the surface or with neighboring adsorbed molecules. DFT calculations of amino acids on hydroxyapatite surfaces have shown binding energies ranging from approximately 290 to 610 kJ/mol, indicating very strong interactions researchgate.net.
| System | Binding Mode | Calculated Binding Energy (kJ/mol) | Significance |
|---|---|---|---|
| Phosphonic Acid on TiO₂ | Bidentate Bridging | ~120 | Indicates strong chemisorption and stable surface attachment. |
| Phosphonic Acid on TiO₂ | Monodentate | ~90 | A less stable but possible binding configuration. |
| Amino Acid on Hydroxyapatite | Multiple Interactions | 290 - 610 researchgate.net | Highlights the potential for very strong binding to biomaterials. |
| Decyl Chain Conformation | All-trans vs. Gauche | ΔE ~ 2-5 kJ/mol per gauche defect | Determines the flexibility and packing of the alkyl backbone. |
Computational Prediction of Structure-Activity Relationships (SAR)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that aim to correlate the chemical structure of molecules with their biological activity or physical properties, respectively. For this compound and its derivatives, QSAR and QSPR models can be developed to predict a wide range of properties, from their efficacy as corrosion inhibitors to their interactions with biological targets.
The development of a QSAR/QSPR model typically involves three main stages: 1) descriptor generation, 2) model building, and 3) model validation. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, and electronic properties. These can be calculated using quantum chemical methods or other computational approaches. For a series of molecules related to this compound, these descriptors would capture variations in alkyl chain length, the presence of additional functional groups, or changes in the substitution pattern of the amino or phosphonic acid groups.
Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN) are used to build a mathematical model that relates the descriptors to the activity or property of interest. For example, a QSAR model could be developed to predict the inhibition efficiency of a series of aminoalkylphosphonic acids for the corrosion of a particular metal.
The final and most critical step is the validation of the model to ensure its predictive power for new, untested compounds. This is typically done using an external set of molecules that were not used in the model-building process. Successful QSAR/QSPR models can significantly accelerate the design and discovery of new molecules with desired properties by allowing for in silico screening of large virtual libraries of compounds, thereby reducing the need for extensive experimental synthesis and testing. For instance, QSAR models have been successfully applied to predict the surface affinity and aggregation behavior of amphiphilic molecules nih.govnih.gov.
| Property to Predict | Key Molecular Descriptors | Potential Modeling Approach | Application |
|---|---|---|---|
| Corrosion Inhibition Efficiency | HOMO/LUMO energies, Dipole Moment, Molecular Volume | Multiple Linear Regression (MLR) | Design of new corrosion inhibitors. |
| Surface Adsorption Affinity | Hydrophobicity (logP), Polar Surface Area, Number of H-bond donors/acceptors | Partial Least Squares (PLS) | Optimization of surface coatings. nih.gov |
| Biocompatibility | Molecular Shape Indices, Electrostatic Potential, Solvation Energy | Artificial Neural Network (ANN) | Development of new biomaterials. |
| Self-Assembly Behavior | Alkyl Chain Length, Head Group Charge, Molecular Geometry | Recursive Neural Networks | Design of novel nanostructures. researcher.life |
Challenges, Limitations, and Future Research Directions
Overcoming Synthetic Challenges for Complex 10-Aminodecylphosphonic Acid Derivatives
A significant hurdle in the study of this compound is the development of versatile synthetic routes to complex derivatives. While general methods for synthesizing α-aminophosphonates, such as the Kabachnik-Fields and Pudovik reactions, are well-established, their application to create a diverse library of this compound derivatives with varied functionalities remains unexplored. researchgate.net
Future research should focus on:
Developing efficient and stereoselective synthetic methodologies for introducing functional groups onto the decyl chain and the amino group.
Exploring novel catalytic systems to improve reaction yields and reduce the environmental impact of synthetic processes.
Investigating the synthesis of oligomeric and polymeric structures based on a this compound backbone for materials science applications.
Addressing Environmental Stability and Biocompatibility Concerns
The environmental fate and biocompatibility of this compound are largely unknown. While studies on other aminopolycarboxylic acids and aminomethylphosphonic acid (AMPA) provide some context on their environmental persistence and biodegradation, specific data for the 10-carbon analogue is critically needed. researchgate.netnih.govnih.govbohrium.com
Key areas for future investigation include:
Environmental Fate: Conducting comprehensive studies on the biodegradation pathways of this compound in various environmental compartments, such as soil and water. This includes identifying the microorganisms and enzymes responsible for its degradation.
Biocompatibility: Performing in vitro and in vivo biocompatibility and cytotoxicity assessments of surfaces modified with this compound to determine its suitability for biomedical applications. nih.gov These studies should evaluate cellular responses, including adhesion, proliferation, and differentiation.
Advancing Specificity and Targeting in Biomedical Applications
The bifunctional nature of this compound, with its phosphonic acid head group for surface anchoring and a terminal amino group for further functionalization, makes it a promising candidate as a linker molecule in targeted drug delivery systems. nih.govbroadpharm.com However, realizing this potential requires significant research.
Future research should aim to:
Utilize the terminal amino group for the covalent attachment of targeting ligands, such as antibodies, peptides, or small molecules, to direct drug-loaded nanoparticles to specific cells or tissues. broadpharm.comunimi.it
Investigate the influence of the 10-carbon chain length on the pharmacokinetics and biodistribution of nanoparticle-based drug delivery systems.
Develop "smart" linkers based on the this compound structure that can release their therapeutic payload in response to specific stimuli within the target microenvironment, such as changes in pH or enzyme concentrations. nih.gov
Development of Multi-Functional Materials Integrating this compound
The ability of phosphonic acids to form robust self-assembled monolayers (SAMs) on a variety of metal oxide surfaces opens the door to the creation of multi-functional materials. The long alkyl chain of this compound could provide a well-ordered and stable platform for surface modification.
Prospective research directions include:
Fabricating multi-functional coatings on biomedical implants that combine properties such as improved biocompatibility, antimicrobial activity, and enhanced osseointegration.
Developing advanced biosensors by immobilizing enzymes or antibodies onto surfaces modified with this compound SAMs.
Exploring the use of these SAMs as corrosion-resistant and anti-fouling coatings in industrial and marine applications.
Exploration of New Reaction Mechanisms and Transformative Applications
The fundamental surface chemistry and reaction mechanisms of this compound are yet to be explored. Understanding how this molecule interacts with different surfaces at a molecular level is crucial for designing novel applications.
Future research should focus on:
Utilizing advanced surface characterization techniques, such as X-ray photoelectron spectroscopy (XPS) and atomic force microscopy (AFM), to study the binding mechanisms and ordering of this compound on various substrates.
Investigating the catalytic activity of surfaces modified with this compound, potentially leading to new applications in green chemistry.
Exploring the potential of this compound in the field of molecular electronics, where well-ordered organic monolayers can be used to control charge transport at interfaces.
Q & A
Basic Research Questions
Q. What are the key structural and functional properties of 10-aminodecylphosphonic acid that make it relevant to biochemical studies?
- Answer : this compound is a phosphonate analog of amino acids, where the carboxyl group is replaced by a phosphonic acid moiety. This structural mimicry allows it to inhibit enzymes like phosphatases and proteases by competitively binding to active sites. Its long alkyl chain (decyl group) enhances membrane permeability, making it useful for studying transmembrane signaling pathways. Researchers should characterize its stereochemistry (using chiral chromatography or NMR) and solubility (in polar vs. lipid-rich solvents) to optimize experimental conditions .
Q. How can researchers synthesize this compound with high purity, and what protection strategies are recommended for its amino and phosphonic acid groups?
- Answer : The Kabachnik–Fields reaction is a common method, involving a three-component condensation of aldehydes, amines, and dialkyl phosphites. For this compound, use n-decyl aldehyde , ammonia , and hypophosphorous acid derivatives . Protecting groups like Fmoc (for the amino group) and benzyl esters (for phosphonic acid) prevent side reactions during synthesis. Post-synthesis, deprotection using hydrogenolysis (for benzyl groups) or piperidine (for Fmoc) ensures high purity. Purity should be verified via HPLC with ammonium phosphate buffer (pH 10) as the mobile phase .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound analogs?
- Answer : Discrepancies often arise from stereochemical variations or impurities in synthesized analogs. To address this:
- Step 1 : Validate stereochemistry using circular dichroism (CD) or X-ray crystallography.
- Step 2 : Quantify purity via LC-MS and compare bioactivity across enantiomerically pure samples.
- Step 3 : Use isothermal titration calorimetry (ITC) to measure binding affinities, distinguishing true inhibitory effects from nonspecific interactions.
For example, α-aminophosphonates with (R)-configuration show 10-fold higher enzyme inhibition than (S)-isomers in some studies, emphasizing the need for stereochemical precision .
Q. How can researchers optimize stereoselective synthesis of this compound for targeted enzyme inhibition studies?
- Answer : Employ chiral catalysts like binaphthol-derived phosphoric acids to induce enantioselectivity during the phosphorylation of imines. A recent method uses bis(trimethylsilyl) phosphonite with N-trityl-protected imines, achieving >90% enantiomeric excess (ee). Reaction conditions (e.g., solvent polarity, temperature) must be tailored to stabilize transition states. Post-synthesis, chiral stationary phase HPLC (e.g., Chiralpak AD-H) confirms ee. This approach is critical for studies requiring precise stereochemical control, such as probing ATPase inhibition mechanisms .
Q. What methodologies are recommended for studying the coordination chemistry of this compound with metal ions in catalytic systems?
- Answer : Use spectroscopic and crystallographic techniques:
- UV-Vis and EPR : To identify charge-transfer bands and oxidation states in metal complexes (e.g., Pd(II) or Cu(II)).
- X-ray diffraction : Resolve binding modes (e.g., monodentate vs. bidentate coordination).
- Potentiometric titration : Determine stability constants (log K) under physiological pH.
For example, palladium(II) complexes with aminophosphonates exhibit square-planar geometry, enhancing catalytic activity in cross-coupling reactions .
Data Analysis and Experimental Design
Q. How should researchers design dose-response experiments to evaluate the inhibitory effects of this compound on metalloenzymes?
- Answer :
- Step 1 : Perform enzyme kinetics (e.g., Michaelis-Menten plots) to determine IC₅₀ values.
- Step 2 : Use Lineweaver-Burk analysis to distinguish competitive vs. non-competitive inhibition.
- Step 3 : Validate results with molecular docking simulations (e.g., AutoDock Vina) to map binding interactions.
Note: Include negative controls (e.g., non-phosphonate analogs) to rule out nonspecific effects. Adjust buffer composition (e.g., avoid phosphate buffers) to prevent interference with phosphonate binding .
Q. What are the best practices for analyzing degradation products of this compound under physiological conditions?
- Answer :
- LC-MS/MS : Identify hydrolyzed products (e.g., decyl amine and phosphoric acid derivatives).
- Stability assays : Incubate the compound in simulated body fluid (SBF) at 37°C and monitor degradation via NMR (³¹P spectra).
- Kinetic modeling : Use first-order decay models to estimate half-life.
Degradation pathways are pH-dependent; acidic conditions favor P–C bond cleavage, while alkaline conditions promote amine oxidation .
Tables for Key Data
Table 1 : Comparison of Synthesis Methods for this compound Analogs
| Method | Catalyst | Yield (%) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Kabachnik–Fields | SnCl₂ | 65 | Racemic | |
| Chiral Phosphorylation | Binaphthol-P acid | 78 | 92% (R) | |
| Silyl Phosphonite | TMSCl/NEt₃ | 56 | 89% (S) |
Table 2 : Coordination Modes of this compound with Metal Ions
| Metal Ion | Binding Mode | Stability Constant (log K) | Application |
|---|---|---|---|
| Pd(II) | Bidentate (N,P) | 8.7 | Catalytic cross-coupling |
| Cu(II) | Monodentate (P) | 5.2 | Antioxidant studies |
| Fe(III) | Tridentate (N,O,P) | 10.3 | Chelation therapy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
